2-氨基-4-(氯甲基)嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

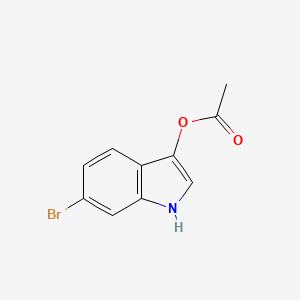

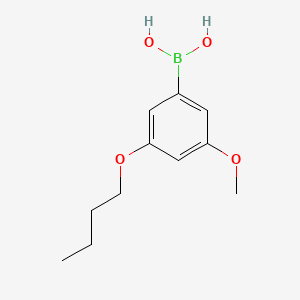

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine scaffolds . These derivatives have been synthesized by reacting the compound with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide .

Antiviral Compounds

Pyrano[2,3-d]pyrimidines, which can be synthesized using Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have demonstrated antiviral activities . This makes the compound a potential intermediate in the synthesis of antiviral drugs.

Anticancer Compounds

Pyrano[2,3-d]pyrimidines have also shown anticancer activities . Therefore, Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate could be used in the synthesis of potential anticancer drugs.

Antibacterial and Antimicrobial Compounds

The pyrano[2,3-d]pyrimidines synthesized using Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate have demonstrated antibacterial and antimicrobial activities . This suggests that the compound could be used in the development of new antibacterial and antimicrobial agents.

Anti-inflammatory Compounds

As mentioned earlier, the triazole-pyrimidine hybrids synthesized using Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate have shown anti-inflammatory properties . This makes the compound a potential intermediate in the synthesis of anti-inflammatory drugs.

作用机制

Target of Action

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Result of Action

The result of the compound’s action is the reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects.

未来方向

The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .

属性

IUPAC Name |

ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNOIDLZQUFBDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)